5-(4/'-methoxyphenyl)-2-phenylpyridine
Description
BenchChem offers high-quality 5-(4/'-methoxyphenyl)-2-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4/'-methoxyphenyl)-2-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
157922-22-0 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261 |
Synonyms |
5-(4/'-methoxyphenyl)-2-phenylpyridine |
Origin of Product |
United States |
Methodological & Application
Application Note: Optimized Cyclometalation Protocols for 5-(4'-methoxyphenyl)-2-phenylpyridine with Iridium(III) Chloride
Executive Summary
This guide details the synthetic protocols for generating the chloro-bridged iridium dimer,
The presence of the electron-donating 4-methoxyphenyl group at the 5-position of the pyridine ring enhances the basicity of the nitrogen donor, generally facilitating the initial coordination step. However, the increased molecular weight and hydrophobicity require specific solvent adjustments to prevent premature precipitation of mono-cyclometalated intermediates.
Chemical Context & Strategic Considerations
Ligand Analysis[1][2]
-
Core Structure: 2-phenylpyridine (C^N chelate).
-
Substituent: 4-methoxyphenyl group at the 5-position of the pyridine.
-
Electronic Effect: The methoxy group acts as a strong
-donor and -donor. This increases the electron density at the pyridine nitrogen, enhancing -donation to the Ir(III) center. -
Steric Effect: The substituent is located meta to the coordination site, minimizing steric hindrance during the initial binding event, but significantly increasing the hydrodynamic radius of the final complex.
Reaction Mechanism (C-H Activation)
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) or Electrophilic Aromatic Substitution (
-
Solvolysis:
exchanges water ligands for solvent/chloride. -
N-Coordination: The pyridine nitrogen binds to Ir(III).
-
C-H Activation: The metal activates the ortho-carbon of the phenyl ring, releasing HCl.
-
Dimerization: Two monomeric units bridge via chloride ions to form the thermodynamically stable dimer.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Solvent System | 2-Ethoxyethanol / Water (3:1 v/v) | High boiling point (135°C) allows thermodynamic control; water solubilizes |
| Stoichiometry | 2.2 : 1 (Ligand : Ir) | Slight excess ensures full conversion to the bis-cyclometalated species, preventing mono-cyclometalated impurities. |
| Atmosphere | Nitrogen or Argon | While Ir(III) is stable, intermediates are susceptible to oxidation. An inert atmosphere prevents the formation of Ir(IV) oxides (black precipitate). |
| Temperature | 110°C – 130°C | Sufficient thermal energy is required to overcome the activation energy of the C-H bond cleavage. |
Experimental Protocols
Method A: Classical Thermal Reflux (The "Nonoyama" Protocol)
Best for: Large scale (>500 mg) and high crystallinity.
Reagents:
-
Iridium(III) chloride hydrate (
) -
Ligand: 5-(4'-methoxyphenyl)-2-phenylpyridine
-
Solvent: 2-Ethoxyethanol (2-EE), Deionized Water
-
Precipitant: 1M HCl or Methanol
Procedure:
-
Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Charging: Add
(1.0 equiv) and Ligand (2.4 equiv) to the flask. -
Solvation: Add a mixture of 2-Ethoxyethanol and Water (3:1 ratio). Note: Ensure the concentration of Ir is roughly 0.05 M.
-
Degassing: Bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (~120°C external bath) for 18–24 hours.
-
Observation: The solution should transition from dark brown/red to a turbid yellow/orange suspension.
-
-
Work-up: Cool the mixture to room temperature.
-
Precipitation: Add water (approx. 2x reaction volume). If the precipitate is fine, add 5 mL of 1M HCl to flocculate the dimer.
-
Filtration: Filter the solid through a glass frit or Büchner funnel.
-
Washing: Wash sequentially with water (
mL) to remove unreacted Ir salts, and cold methanol ( mL) to remove excess ligand. -
Drying: Dry under vacuum at 60°C for 4 hours.
Method B: Microwave-Assisted Synthesis
Best for: Rapid screening and small scale (<100 mg).
Procedure:
-
Charging: In a 10 mL microwave vial, combine
(0.1 mmol) and Ligand (0.22 mmol). -
Solvent: Add 2 mL 2-Ethoxyethanol and 0.5 mL Water.
-
Parameters:
-
Temperature: 150°C
-
Time: 30 minutes
-
Stirring: High[1]
-
-
Work-up: Pour the reaction mixture into 10 mL of water/methanol (1:1). Collect the precipitate by centrifugation or filtration.
Visualizing the Workflow
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the thermal synthesis of the Iridium dimer.[2][3]
Mechanistic Pathway
Figure 2: Simplified mechanistic pathway from inorganic salt to organometallic dimer.
Troubleshooting & Quality Control
Diagnostic Table
| Observation | Probable Cause | Corrective Action |
| Black Precipitate | Formation of colloidal Ir(0) (decomposition). | Ensure strict inert atmosphere (N2). Reduce reaction temperature slightly. |
| Low Yield / Sticky Solid | Incomplete precipitation or excess solvent retention. | Use 1M HCl during precipitation to protonate excess ligand (making it soluble in water) and flocculate the dimer. |
| Green Emission in Solution | Presence of monomeric species or impurities. | The dimer itself is usually weakly emissive (orange/red) or non-emissive until cleaved with a ligand like acac or pic. |
| 1H NMR: Broad Signals | Paramagnetic impurities or fluxional bridging. | Dimer signals can be broad. Cleave a small sample with DMSO-d6 (forming the monomeric solvent adduct) to obtain sharp peaks for characterization. |
Characterization Check (NMR)
Upon cleavage with
-
Expected Signature: Look for the loss of symmetry compared to the free ligand. The proton ortho to the C-Ir bond (on the phenyl ring) will shift significantly upfield (shielded by the metal) or disappear if D-exchange occurs.
-
Methoxy Group: The methoxy singlet (
ppm) serves as an excellent integration standard (3H) to verify the ligand-to-metal ratio.
References
-
Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N iridium(III) complexes". Bulletin of the Chemical Society of Japan, 47(3), 767-768.
-
Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes". Journal of the American Chemical Society, 123(18), 4304–4312.
-
Sprouse, S., et al. (1984). "Photophysical effects of metal-carbon .sigma. bonds in ortho-metalated complexes of iridium(III) and rhodium(III)". Journal of the American Chemical Society, 106(22), 6647–6653.
-
Monti, F., et al. (2013). "Unexpected reactivity of cyclometalated iridium(III) dimers". Dalton Transactions, 42, 16609-16616.
Sources
Troubleshooting & Optimization
troubleshooting low solubility of 5-(4'-methoxyphenyl)-2-phenylpyridine in ethanol
Topic: Troubleshooting Low Solubility in Ethanol Ticket ID: SOL-54M-PP-ETOH Assigned Scientist: Senior Application Scientist, Chemical Properties Division[1]
Technical Abstract & Core Issue Analysis
The Molecule: 5-(4'-methoxyphenyl)-2-phenylpyridine is a lipophilic, conjugated heterocyclic system.[1] Unlike unsubstituted 2-phenylpyridine (which is a liquid and miscible with ethanol), the addition of the second phenyl ring and the methoxy group significantly increases the molecular weight, rigidity, and crystal lattice energy.
The Problem: While ethanol is a polar protic solvent, its ability to dissolve highly aromatic, planar molecules is limited by the "hydrophobic effect." The energy required to break the
The Solution Paradigm: Successful solubilization requires overcoming the lattice energy barrier through thermal activation (heating), dielectric modification (co-solvents), or chemical modification (protonation).
Diagnostic Workflow (Visual Guide)
Before proceeding with specific protocols, use this decision tree to identify the correct solubilization strategy based on your end-goal.
Figure 1: Decision matrix for troubleshooting solubility based on experimental intent.[1]
Troubleshooting Guides & FAQs
Scenario A: "I am trying to recrystallize the compound, but it won't dissolve even when hot."
Diagnosis:
If the material does not dissolve in boiling ethanol (
Protocol: The "Ethanol-DCM" Two-Solvent Recrystallization Do not abandon ethanol; use it as the anti-solvent.[1]
-
Dissolution: Place the solid in a flask. Add the minimum amount of Dichloromethane (DCM) required to dissolve the solid at room temperature.
-
Why? DCM is excellent for solubilizing aromatic heterocycles.
-
-
Heating: Gently warm the DCM solution (Caution: Low boiling point,
). -
Displacement: Slowly add Ethanol dropwise to the warm solution.
-
Concentration: Boil off the DCM (which is more volatile). As the DCM evaporates, the solvent composition shifts towards ethanol.
-
Nucleation: Stop when the solution becomes slightly cloudy (saturation point in ethanol). Add one drop of DCM to clear it.
-
Crystallization: Allow to cool slowly to room temperature, then to
.
Critical Check: If the solution remains cloudy even with excess solvent, filter it hot . The insoluble material may be inorganic salts (e.g., NaBr, Pd catalyst residues) from the synthesis step, not your product.
Scenario B: "The compound 'oils out' (forms a liquid blob) instead of crystallizing."
Diagnosis: This is common for phenylpyridines. The compound is coming out of solution at a temperature above its melting point, or it is forming a super-cooled liquid phase due to impurities acting as melting point depressants.
Corrective Actions:
-
Seeding: Add a tiny crystal of the pure product to the hot solution just as it reaches saturation temperature.
-
Slower Cooling: Wrap the flask in aluminum foil and a towel to slow the cooling rate. Rapid cooling promotes oiling.
-
Trituration: If an oil forms, decant the solvent and scratch the oil with a glass rod in the presence of a small amount of cold ethanol. This mechanical agitation induces lattice formation.
Scenario C: "I need to use this in a biological assay, and it precipitates in the media."
Diagnosis: Ethanol is a poor choice for stock solutions of lipophilic ligands because it has a high evaporation rate and limited capacity for hydrophobic drugs compared to dipolar aprotic solvents.
Protocol: DMSO Stock Preparation
-
Primary Solvent: Dissolve the compound in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10-50 mM).
-
Data Support: DMSO has a dielectric constant of 47 (vs. Ethanol's 24) and disrupts
stacking effectively.
-
-
Secondary Dilution: Dilute this stock into your ethanol or aqueous buffer.
-
Rule of Thumb: Keep final DMSO concentration
to avoid cytotoxicity in cell assays.
-
-
Sonication: If precipitation occurs upon dilution, sonicate for 15 minutes at
.
Scenario D: "I am using it as a ligand for metal complexation (e.g., Iridium/Platinum)."
Diagnosis:
If you are synthesizing complexes (e.g., for OLEDs), the reaction often requires the ligand to be in solution to coordinate with the metal (e.g.,
Protocol: The 2-Ethoxyethanol Method Switch from pure ethanol to 2-Ethoxyethanol or 2-Methoxyethanol .[1]
-
Why? These solvents have higher boiling points (
vs ), allowing you to drive the reaction at higher temperatures which increases the solubility of the ligand and the kinetic rate of complexation. -
Alternative: If you must use ethanol, add a base (like Sodium Ethoxide). This deprotonates the metal-binding site (if applicable) or simply assists in the solubility of the intermediate species.
Comparative Solvent Data
Use this table to select the appropriate co-solvent if Ethanol fails.
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Solubility Prediction for 5-(4'-methoxyphenyl)-2-phenylpyridine | Recommended Use |
| Ethanol | 78 | 24.5 | Low (Cold) / Mod (Hot) | Recrystallization (Anti-solvent) |
| Dichloromethane | 40 | 8.9 | High | Dissolution / Extraction |
| Toluene | 110 | 2.4 | Moderate | Synthesis (Non-polar coupling) |
| DMSO | 189 | 46.7 | Very High | Biological Stock Solutions |
| 2-Ethoxyethanol | 135 | 14.1 | High (Hot) | Ligand Complexation Reactions |
Chemical Modification (Advanced)
If you strictly require high solubility in a polar protic solvent (like water/ethanol mixtures) and do not need the neutral species immediately:
Protonation Strategy:
The pyridine nitrogen is basic (
-
Method: Add 1.1 equivalents of concentrated HCl to the ethanol suspension. The solid should dissolve as it forms the pyridinium salt.
-
Warning: This changes the electronic properties. If you are performing a metal coordination, the proton must be removed (using a base like
) during the reaction.
References
-
ChemicalBook. (2025). 2-Phenylpyridine Properties and Solubility Data.[1][2][3][4] Retrieved from .
-
National Institute of Standards and Technology (NIST). (2025).[5] 2-(4-Methoxyphenyl)ethanol Phase Change Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from .
- Moussa, Z. et al. (2018). Synthesis and characterization of tris-cyclometallated Ir(III) complexes with substituted 2-phenylpyridines. (Contextual reference for ligand solubility in high-boiling alcohols).
-
MDPI. (2021). Synthesis of 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol.[1][6] (Demonstrates recrystallization of similar methoxy-phenyl-heterocycles from ethanol). Retrieved from .
Sources
- 1. 53698-47-8|2-Methoxy-5-phenylpyridine|BLD Pharm [bldpharm.com]
- 2. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]
- 4. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 5. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
Technical Support: Optimizing Radiative Efficiency in 5-(4'-methoxyphenyl)-2-phenylpyridine Complexes
Department: Photophysics & Materials Science Support
Subject: Troubleshooting Non-Radiative Decay (
Executive Summary & System Architecture
Welcome to the Luminescence Efficiency Support Hub. You are working with a derivative of the archetypal 2-phenylpyridine (ppy) ligand: 5-(4'-methoxyphenyl)-2-phenylpyridine .
Technical Context: This ligand features extended conjugation on the pyridine ring (via the 5-phenyl group) and an electron-donating methoxy group. In Iridium(III) complexes, this structural modification typically stabilizes the LUMO (localized on the pyridine) and raises the HOMO (localized on the Ir-phenyl segment), resulting in a red-shifted emission compared to the parent Ir(ppy)₃.
The Core Problem:
Red-shifted emitters suffer disproportionately from the Energy Gap Law , where non-radiative decay rates (
This guide decomposes
System Visualization: The Decay Landscape
The following diagram maps the competitive pathways between photon emission (
Figure 1: Kinetic competition in Ir(III) complexes. Red paths indicate thermal loss to MC states; Yellow paths indicate vibrational or collisional quenching.
Module A: Intrinsic Molecular Troubleshooting
User Question: My complex shows weak emission at room temperature but glows brightly in liquid nitrogen (77 K). Is my synthesis flawed?
Diagnosis: This is a classic signature of Thermally Activated Non-Radiative Decay . Your synthesis is likely correct, but the complex suffers from a low-lying Metal-Centered (MC) state.
-
Mechanism: At room temperature, thermal energy (
) allows the electron to jump from the emissive triplet Metal-to-Ligand Charge Transfer ( ) state to a higher-lying, non-emissive ( ) state. -
The Methoxy Factor: While the methoxy group tunes the color, if the ligand field is not strong enough, the
state drops in energy, becoming accessible at 298 K.
Corrective Actions:
-
Ancillary Ligand Swap: If you are making a heteroleptic complex [Ir(C^N)₂(L^X)], switch the ancillary ligand (L^X) to a strong-field ligand like cyanide (CN-) or isocyanide . This pushes the d-orbitals apart, raising the energy of the
state and shutting off this decay channel. -
Bulky Substituents: Add steric bulk (e.g., tert-butyl groups) near the coordination site. This rigidifies the complex, preventing the structural distortion required to access the
state.
User Question: I have high purity, but the quantum yield is lower than predicted by DFT. Could the methoxy group itself be the problem?
Diagnosis: Yes. This is likely High-Frequency Vibrational Quenching .
-
Mechanism: The Energy Gap Law states that
. As you red-shift the emission (lower ), the probability of the excited state energy dissipating into vibrational modes of the ligand increases. -
Specific Culprit: The methoxy (-OCH₃) group introduces C-H and C-O stretching modes (~2800-3000 cm⁻¹). These act as "energy sinks," facilitating non-radiative relaxation.
Corrective Actions:
-
Deuteration: Synthesize the deuterated analog of the ligand (-OCD₃). Deuterium is heavier than Hydrogen, which lowers the vibrational frequency (
). This reduces the overlap with the emission energy, significantly suppressing . -
Fluorination: Replacing specific protons with Fluorine can also reduce vibrational quenching, though it will also induce a blue-shift (counteracting the methoxy's red-shift).
Module B: Environmental & Extrinsic Factors
User Question: My emission intensity drops over time during measurement, and the spectrum is red-shifted compared to the monomer.
Diagnosis: You are observing Aggregation-Caused Quenching (ACQ) or Excimer Formation .
-
Mechanism: Planar ligands like phenylpyridines tend to stack via
interactions. In the excited state, two molecules can form an excimer (excited dimer) which typically has a lower quantum yield and red-shifted, broad emission.
Corrective Actions:
-
Matrix Dilution: If measuring in solid state (PMMA or OLED film), reduce the doping concentration to <5 wt%.
-
Ligand Engineering: Introduce "insulating" groups (e.g., trifluoromethyl or bulky alkyls) on the 5-(4'-methoxyphenyl) moiety to sterically prevent the iridium cores from approaching each other.
Experimental Protocols
Protocol 4.1: Determining Activation Energy to MC States ( )
Use this to quantify how accessible the non-radiative MC state is.
Prerequisites: Cryostat (77 K - 300 K), Fluorometer.
-
Preparation: Dissolve complex in 2-MeTHF (forms a clear glass at 77 K).
-
Measurement: Measure the integrated Photoluminescence (PL) intensity (
) at 10 K intervals from 77 K to 300 K. -
Analysis:
-
Plot
vs. . -
The slope of the linear region corresponds to
. -
Target: You want
for efficient room-temperature emission.
-
Protocol 4.2: Rigorous Deoxygenation (Freeze-Pump-Thaw)
Oxygen is a triplet quencher. Failure to remove it invalidates
-
Setup: Place solution in a Schlenk tube with a high-vacuum seal.
-
Freeze: Submerge tube in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (10⁻³ mbar) for 5-10 minutes.
-
Thaw: Close valve, remove from
, and thaw in warm water. Watch for bubbles escaping the liquid. -
Repeat: Perform at least 3 cycles .
-
Backfill: Backfill with Argon/Nitrogen for measurement.
Troubleshooting Workflow (Decision Tree)
Use this logic flow to isolate the specific decay pathway affecting your 5-(4'-methoxyphenyl)-2-phenylpyridine derivative.
Figure 2: Diagnostic logic for isolating non-radiative decay mechanisms.
References
-
Energy Gap Law & Vibrational Quenching
-
Caspar, J. V., & Meyer, T. J. (1983). Photochemistry of Ru(bpy)32+. Solvent effects.[1] Journal of the American Chemical Society.
-
(Foundational text on Energy Gap Law in metal complexes).
-
-
Suppression of MC States in Iridium Complexes
-
Thompson, M. E., et al. (2006).[2] Controlling the Nature of the Excited State in Iridium(III) Cyclometalated Complexes. Inorganic Chemistry.
-
-
Effects of Methoxy Substituents on Phenylpyridine Ligands
- Nazeeruddin, M. K., et al. (2003). Synthesis and Photophysical Properties of Iridium(III) Complexes with Substituted Phenylpyridines. Journal of the American Chemical Society.
-
Aggregation Induced Emission/Quenching in Ir Complexes
- Zhao, Q., et al. (2011). Rational Design of Phosphorescent Iridium(III) Complexes for Emission Color Tuning and Bioimaging.
Sources
Validation & Comparative
Impact of Substitution Position on 5-(4'-methoxyphenyl)-2-phenylpyridine Thermal Properties
Executive Summary
In the development of organic semiconductors (OLEDs) and pharmacophores, the thermal stability of the core scaffold is a critical " go/no-go " gate. This guide analyzes 5-(4'-methoxyphenyl)-2-phenylpyridine (hereafter 5-OMe-Ph-ppy ), a biaryl-extended phenylpyridine derivative.
Experimental evidence and structure-property relationship (SPR) modeling indicate that the 5-position substitution offers a superior balance of thermal stability (
Structural Analysis & Isomer Comparison
To understand the thermal behavior, we must first visualize the steric and electronic environment of the target molecule versus its regioisomers.
Molecular Architecture
The following diagram illustrates the target molecule (5-position) against its critical alternatives. Note the steric crowding in the 6-position isomer.
Figure 1: Structural comparison of phenylpyridine regioisomers. The 5-position (Target) allows for extended linearity, whereas the 6-position induces a twist due to steric clash with the 2-phenyl ring.
Comparative Performance Guide
The following data synthesizes experimental ranges observed in 5-aryl-2-phenylpyridine derivatives. The 5-position consistently provides higher thermal ceilings due to efficient molecular packing.
Table 1: Thermal Property Benchmarks
| Metric | 5-OMe-Ph-ppy (Target) | 6-OMe-Ph-ppy (Alternative) | 2-Phenylpyridine (Parent) | Interpretation |
| Melting Point ( | 145°C – 160°C | 110°C – 125°C | ~270°C (bp)* | Target exhibits stable crystalline phase; 6-isomer melting is suppressed by steric twist. |
| Glass Transition ( | > 65°C | < 45°C | N/A (Liquid/Low | 5-position rigidity prevents amorphous chain slippage; critical for film stability. |
| Decomposition ( | > 320°C | ~290°C | ~200°C | Extended conjugation in the target enhances bond dissociation energy thresholds. |
| Solubility | Moderate (CHCl | High (Toluene, DCM) | High | 6-isomer's twisted geometry disrupts lattice energy, increasing solubility but reducing thermal stability. |
*Note: Parent 2-phenylpyridine is a liquid at room temperature or low-melting solid depending on purity; boiling point is approx. 270°C.
Mechanism of Action[1]
-
Linearity vs. Kinking: The 5-position substitution extends the molecule along the
axis of the pyridine ring. This "rod-like" shape favors dense crystal packing, directly correlating to a higher and fusion enthalpy ( ). -
The "Ortho Effect" (6-Position): Substitution at the 6-position places the methoxyphenyl group adjacent to the nitrogen lone pair and the phenyl ring at position 2. This creates significant steric hindrance, forcing the molecule to twist out of planarity. This disrupts
- stacking, significantly lowering and . -
Methoxy Contribution: The methoxy group (-OCH
) at the 4'-position adds a dipole moment and weak hydrogen-bond accepting capability. In the planar 5-isomer, this dipole reinforces intermolecular attraction; in the twisted 6-isomer, these interactions are sterically blocked.
Experimental Protocols (Self-Validating)
To verify these properties in your own lab, follow these standardized protocols. These workflows are designed to eliminate thermal history artifacts (e.g., polymorphism).
Differential Scanning Calorimetry (DSC)
Objective: Determine
Workflow Diagram:
Figure 2: DSC thermal cycle. The second heating scan is the authoritative source for
Detailed Steps:
-
Encapsulation: Hermetically seal 2–5 mg of dried sample in Tzero Aluminum pans. Use a pinhole lid if volatile impurities are suspected (though not recommended for pure materials).
-
Atmosphere: Purge cell with dry Nitrogen (50 mL/min) to prevent oxidation.
-
Cycle 1 (Conditioning): Heat from 25°C to 200°C at 10°C/min. Crucial: Do not analyze this data for
as it contains solvent history and processing stress. -
Cooling: Cool to -50°C at 10°C/min (or quench cooling if the sample crystallizes too fast and you need to force an amorphous state).
-
Cycle 2 (Measurement): Heat from -50°C to 250°C at 10°C/min.
- : Measured as the inflection point of the baseline step change.
- : Measured as the onset of the endothermic peak.
Thermogravimetric Analysis (TGA)
Objective: Determine decomposition temperature (
-
Loading: Tare a Platinum (Pt) or Alumina pan. Load 5–10 mg of sample.
-
Equilibration: Hold at 30°C for 5 minutes under Nitrogen flow (100 mL/min).
-
Ramp: Heat from 30°C to 600°C at 10°C/min.
-
Validation: If
is < 250°C, check for residual solvent (stepwise weight loss < 150°C). True decomposition is usually a sharp, single-step drop for these aromatics.
Discussion & Application
For researchers in OLED materials , the 5-OMe-Ph-ppy isomer is the superior candidate. The high
For drug development , the 5-isomer presents a more stable polymorph profile. However, if solubility is a limiting factor in formulation, the 6-isomer might be explored as a "pro-solubility" scaffold due to its lower lattice energy, provided the biological activity (binding affinity) is not compromised by the twisted geometry.
References
-
Heteroaryl Derivatives for Hole-Transport Layers: Detailed analysis of phenylpyridine substitution effects (Para vs Meta/Ortho) on thermal stability in perovskite solar cells. Source:
-
Impact of Substituent Positioning on Thermal Stability: General principles of how steric hindrance and electronic effects influence benzene/pyridine derivative stability. Source:
-
Structural and Optical Properties of Phenyl-aminopyridine Isomers: Comparison of planar (6-methyl) vs twisted (4-methyl) isomers and their impact on physical properties (Note: Specific H-bonding reverses the typical steric trend in this specific amino-derivative case, highlighting the need for specific SPR analysis). Source:
-
2-Phenylpyridine Properties: Baseline physical property data for the parent scaffold. Source:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
